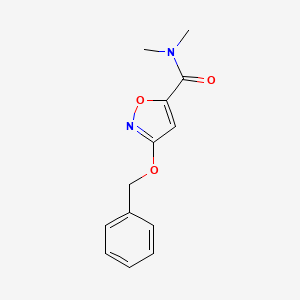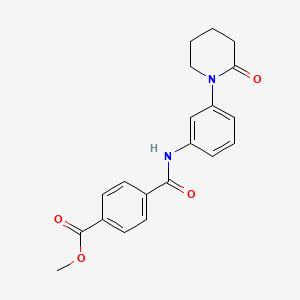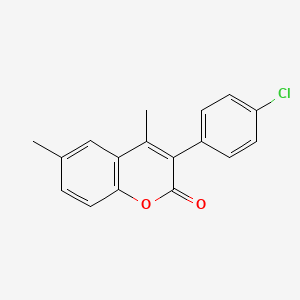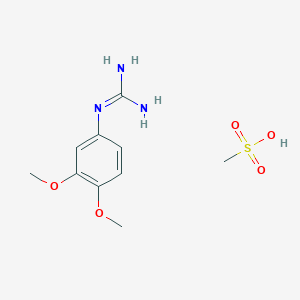
N-(4-(3-((4-(1H-tetrazol-1-yl)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3-((4-(1H-tetrazol-1-yl)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H16FN7O2S and its molecular weight is 437.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-(3-((4-(1H-tetrazol-1-yl)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(3-((4-(1H-tetrazol-1-yl)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Applications
Compounds similar to N-(4-(3-((4-(1H-tetrazol-1-yl)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of fluorobenzamides containing thiazole and thiazolidine have shown promising antimicrobial activity against a variety of bacterial and fungal strains. The presence of a fluorine atom in these compounds is essential for enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Material Science and Polymer Applications
Research in the field of material science has led to the development of novel aromatic polyimides synthesized from compounds including 4,4-(aminopheyloxy) phenyl-4-aminobenzamide, demonstrating diverse solubility and high thermal stability, which are critical properties for advanced material applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Antitumor Applications
Fluorinated 2-(4-aminophenyl)benzothiazoles, which share a structural similarity with the compound , have been shown to exhibit potent cytotoxic activity in vitro against human breast cancer cell lines, suggesting their potential as antitumor agents. The modification of these compounds to include fluorine atoms has been a significant factor in their bioactivity, indicating a similar potential pathway for the development of related compounds (Hutchinson et al., 2001).
properties
IUPAC Name |
4-fluoro-N-[4-[3-oxo-3-[4-(tetrazol-1-yl)anilino]propyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN7O2S/c21-14-3-1-13(2-4-14)19(30)25-20-24-16(11-31-20)7-10-18(29)23-15-5-8-17(9-6-15)28-12-22-26-27-28/h1-6,8-9,11-12H,7,10H2,(H,23,29)(H,24,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYXLVTWNPHYEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)N4C=NN=N4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]acetamide](/img/structure/B2360002.png)

![2-[[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2360004.png)

![S-(3-chloro-4-methoxyphenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2360007.png)

![3-Methyl-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2360009.png)
![2-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2360013.png)

![3a,9b-Dimethyl-1,4,5,3a,9b-pentahydrobenzo[e]benzoxazol-2-one](/img/structure/B2360015.png)
![N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2360016.png)

![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B2360020.png)
![7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione](/img/structure/B2360021.png)